2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as ITA, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial Agents
One of the notable applications of indolin-1-yl acetamide derivatives is in the development of antimicrobial agents. A study synthesized a series of these compounds, finding that some exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms. The best performing compound in this series was identified as 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, highlighting the potential of these derivatives in combating microbial infections (Debnath & Ganguly, 2015).
Anti-inflammatory and Anticonvulsant Evaluation
Another study focused on the design and synthesis of an indole acetamide derivative for anti-inflammatory applications, supported by molecular docking analysis. The compound showed promise in targeting cyclooxygenase domains, vital for anti-inflammatory drug development. Additionally, geometry optimization and interaction energy studies were conducted to understand the compound's stability and electronic charge transfer, providing insights into its potential therapeutic applications (Al-Ostoot et al., 2020).
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have also been synthesized and evaluated for their anticonvulsant activities. The research identified compounds with significant activity, suggesting the potential of these derivatives in developing anticonvulsant therapies (Nath et al., 2021).
Anticancer Evaluation
The synthesis and evaluation of 5-(2′-indolyl)thiazoles for their cytotoxicity against human cancer cell lines revealed some compounds with encouraging anticancer activity. This study showcases the potential of indolin-1-yl acetamide derivatives in cancer treatment, with specific compounds showing selectivity towards particular cancer cell lines, indicating a path forward for targeted cancer therapies (Vaddula et al., 2016).
Synthesis and Biological Activities
A study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides evaluated their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds displayed moderate to good activities, with significant results in urease inhibition, showcasing the broad spectrum of potential therapeutic applications of these derivatives (Gull et al., 2016).
properties
IUPAC Name |
2-[[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-15-6-8-17(9-7-15)23-20(26)14-29-22-24-18(13-28-22)12-21(27)25-11-10-16-4-2-3-5-19(16)25/h2-9,13H,10-12,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMEAOFOQAMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide |
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